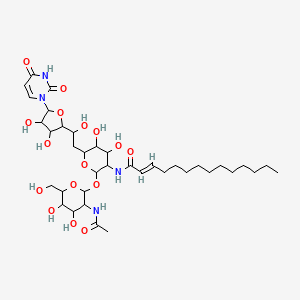

tunicamycin III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tunicamycin III is a member of the tunicamycin family, which are nucleoside antibiotics produced by various Streptomyces species, including Streptomyces clavuligerus and Streptomyces lysosuperificus . These compounds are known for their ability to inhibit the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes, which play a crucial role in glycoprotein synthesis . This compound, like other tunicamycins, blocks N-linked glycosylation, leading to cell cycle arrest and induction of the unfolded protein response .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tunicamycin III involves complex chemical reactions due to its unique structure, which includes an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond . The total chemical synthesis of tunicamycins has been achieved through various routes, including the use of uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) as a starter unit . The dehydration of the 6’ hydroxyl group is catalyzed by the enzyme TunA, followed by a series of reactions involving NAD+ and other residues .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species. The fermentation broth is then processed to isolate and purify the compound . The biosynthesis pathway of tunicamycins has been well-characterized, involving a series of enzymes encoded by the tun gene cluster .

Análisis De Reacciones Químicas

Types of Reactions: Tunicamycin III undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include NAD+, UDP-GlcNAc, and various enzymes such as TunA . The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .

Major Products Formed: The major products formed from the reactions involving this compound are typically glycosylated proteins and other glycopeptides . These products are crucial for various biological processes, including protein folding and stability .

Aplicaciones Científicas De Investigación

Tunicamycin III has a wide range of scientific research applications. In biology and medicine, it is used as an experimental tool to study glycosylation and the unfolded protein response . It has shown potential as an antitumor agent due to its ability to induce apoptosis in cancer cells by blocking aberrant glycosylation . In chemistry, this compound is used to study the mechanisms of glycosylation and the role of glycoproteins in various biological processes .

Mecanismo De Acción

Tunicamycin III exerts its effects by inhibiting the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate . This inhibition blocks N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum and induction of the unfolded protein response . The compound also causes cell cycle arrest in the G1 phase, contributing to its antitumor activity .

Comparación Con Compuestos Similares

Tunicamycin III is unique among nucleoside antibiotics due to its specific inhibition of glycosylation enzymes . Similar compounds include other members of the tunicamycin family, such as tunicamycin VII, tunicamycin VIII, and tunicamycin IX . These compounds share a similar structure and mechanism of action but may vary in their specific biological activities and applications .

Propiedades

Número CAS |

76544-45-1 |

|---|---|

Fórmula molecular |

C37H60N4O16 |

Peso molecular |

816.9 g/mol |

Nombre IUPAC |

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]tetradec-2-enamide |

InChI |

InChI=1S/C37H60N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(2)43)29(49)28(48)22(18-42)55-35)17-20(44)33-31(51)32(52)34(56-33)41-16-15-24(46)40-37(41)53/h13-16,20-22,25-36,42,44,47-52H,3-12,17-18H2,1-2H3,(H,38,43)(H,39,45)(H,40,46,53)/b14-13+ |

Clave InChI |

MMDMXWRRAOLMDC-BUHFOSPRSA-N |

SMILES isomérico |

CCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES canónico |

CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046246.png)

![(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12046251.png)

![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)

![methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B12046266.png)

![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B12046280.png)

![N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B12046282.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate](/img/structure/B12046298.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)

![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)